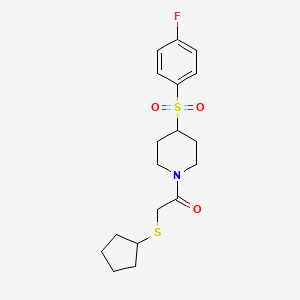
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound known for its multifaceted applications in various fields of scientific research The compound comprises a cyclopentylthio group, a 4-fluorophenylsulfonyl group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route starts with the cyclopentylthio group formation, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the attachment of the 4-fluorophenylsulfonyl group under controlled conditions.
Industrial Production Methods: For large-scale production, catalytic hydrogenation and organometallic catalysis are employed to achieve high yields and purity. The process often involves the use of robust metal catalysts such as palladium or platinum to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: : Oxidative conditions can modify the cyclopentylthio group, leading to sulfoxides or sulfones.
Reduction: : Reductive environments may reduce the sulfonyl group to a sulfonamide.
Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction, and strong nucleophiles for substitution. Reaction conditions are tailored to maintain the integrity of the compound’s core structure.
Major Products: The primary products formed depend on the reaction type:
Oxidation: : Sulfoxides and sulfones.
Reduction: : Sulfonamides.
Substitution: : Variants with different nucleophilic groups replacing the fluorine.
Applications De Recherche Scientifique
2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has broad applications across several research domains:
Chemistry: : Used as an intermediate in organic synthesis and for developing novel chemical entities.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory and analgesic properties.
Industry: : Employed in manufacturing specialty chemicals and as a precursor in various industrial processes.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. Its mechanism involves binding to enzyme active sites or receptor proteins, modulating biochemical pathways. The piperidine ring often plays a crucial role in the compound's binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Comparatively, 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups which impart distinct chemical properties:
Similar Compounds: : 2-(Cyclopentylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, 2-(Cyclopentylthio)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3S2/c19-14-5-7-16(8-6-14)25(22,23)17-9-11-20(12-10-17)18(21)13-24-15-3-1-2-4-15/h5-8,15,17H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRPHFFHJCQCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)
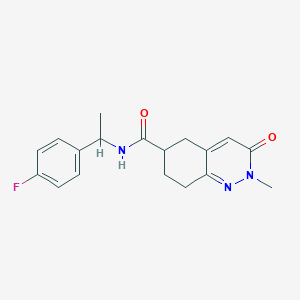

![N-[(4-ethylphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2746917.png)
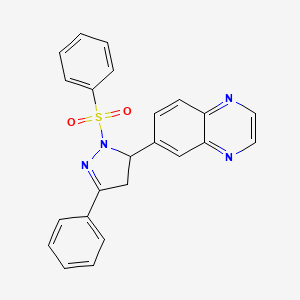
![N-[4-(trifluoromethoxy)phenyl]guanidine hydrochloride](/img/structure/B2746920.png)
![(E)-2-Cyano-3-[1-(difluoromethyl)pyrrol-2-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2746921.png)
![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2746923.png)
![2-{Methyl[(oxan-3-yl)methyl]amino}pyrimidine-5-carbaldehyde](/img/structure/B2746925.png)
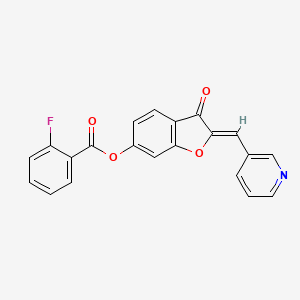
![4-[(2-Aminoethyl)(methyl)amino]butanoic acid dihydrochloride](/img/structure/B2746927.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2746928.png)
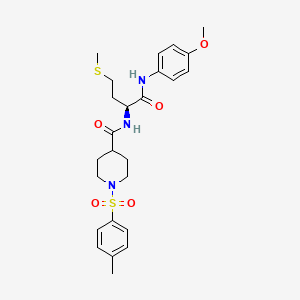
![2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2746933.png)
